N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O5S2 and its molecular weight is 510.02. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism and Herbicide Efficacy
Acetamide derivatives, including chloroacetamide herbicides like acetochlor and metolachlor, are extensively studied for their pre-emergent herbicidal properties in agricultural applications. These studies reveal complex metabolic pathways in different organisms, highlighting the enzymatic processes involved in their biotransformation and the potential implications for environmental and human health (Coleman et al., 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt].
Structural Analysis and Coordination Chemistry
Research into the spatial orientations of amide derivatives, including studies on the self-assembly and coordination behaviors of these compounds, indicates a nuanced understanding of molecular interactions. These insights are crucial for developing advanced materials and catalysts (Kalita & Baruah, 2010)[https://consensus.app/papers/different-orientations-amide-derivatives-anion-kalita/628ea60f306f5837beeacb0154d5b406/?utm_source=chatgpt].
Synthesis and Biological Activity
The synthesis and biological activity evaluation of novel compounds, including benzodifuranyl derivatives and thiazolopyrimidines, demonstrate the potential for acetamide derivatives in developing new therapeutic agents with anti-inflammatory, analgesic, and anticancer properties (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].
Environmental Impact and Fatty Acid Synthesis Inhibition
Studies on the impact of chloroacetamide herbicides on fatty acid synthesis in algae provide insights into the environmental consequences of these compounds, further informing their safe and sustainable use in agriculture (Weisshaar & Böger, 1989)[https://consensus.app/papers/chloroacetamide-inhibition-fatty-acid-synthesis-green-weisshaar/a4f69b8c446b586aaadb332a0aedc107/?utm_source=chatgpt].
Adenosine Receptor Antagonism
Research into the structure-activity relationships of thiazole and thiadiazole derivatives as adenosine A3 receptor antagonists illustrates the potential of acetamide derivatives in developing selective receptor modulators, which could have implications for treating various diseases (Jung et al., 2004)[https://consensus.app/papers/structureactivity-relationships-derivatives-adenosine-jung/a9e71c95a08f5a53aba61aa2bdc79de2/?utm_source=chatgpt].
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-ethoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S2/c1-3-31-16-7-5-15(6-8-16)26(22-25-18-12-33(28,29)13-20(18)32-22)11-21(27)24-17-10-14(23)4-9-19(17)30-2/h4-10,18,20H,3,11-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIDBBUTPYTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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